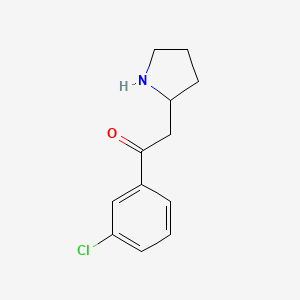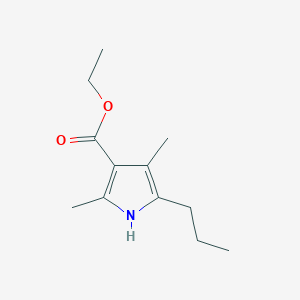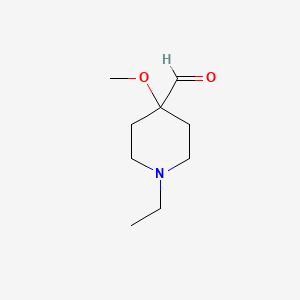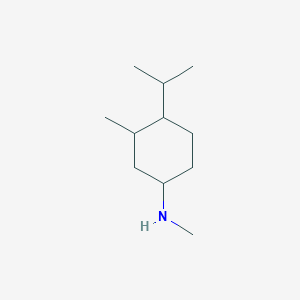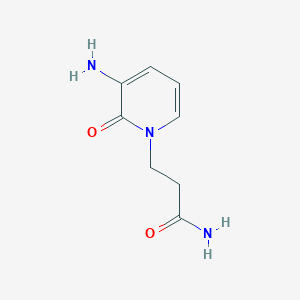
4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at the 4-position and an oxan-3-yl group at the 1-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of an oxan-3-yl group, leading to different chemical and biological properties.
4-Methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
4-methyl-1-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-5-12(11-9(7)10)8-3-2-4-13-6-8/h5,8H,2-4,6H2,1H3,(H2,10,11) |
InChIキー |
MAAJNUJCWOWAFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)C2CCCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



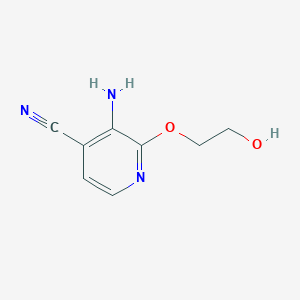
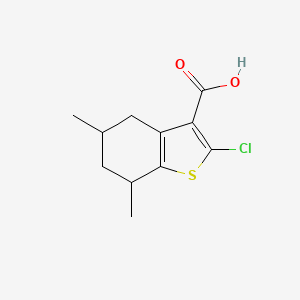
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
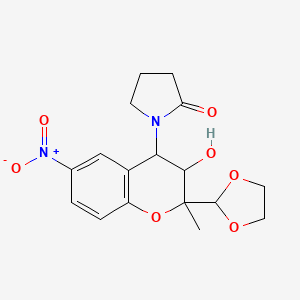
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
